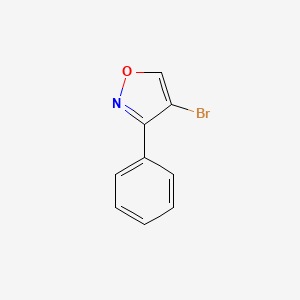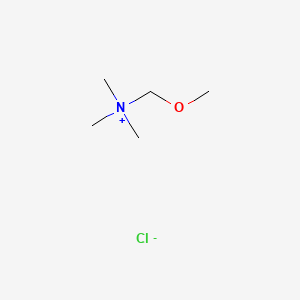
(Methoxymethyl)trimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methoxymethyl)trimethylammonium chloride is a quaternary ammonium compound with the chemical formula C5H12ClNO. It is known for its use in various chemical reactions and industrial applications due to its unique properties. This compound is often utilized in the synthesis of other chemicals and has significant importance in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Methoxymethyl)trimethylammonium chloride can be synthesized through several methods. One common method involves the reaction of trimethylamine with chloromethyl methyl ether. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows:
[ \text{(CH}_3\text{)}_3\text{N} + \text{ClCH}_2\text{OCH}_3 \rightarrow \text{(CH}_3\text{)}_3\text{NCH}_2\text{OCH}_3\text{Cl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with stringent quality control measures. The process may include purification steps such as distillation and crystallization to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(Methoxymethyl)trimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxymethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce methanol and trimethylamine.
Aplicaciones Científicas De Investigación
(Methoxymethyl)trimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is utilized in biochemical studies to modify proteins and nucleic acids.
Industry: The compound is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (Methoxymethyl)trimethylammonium chloride exerts its effects involves its interaction with various molecular targets. The quaternary ammonium group can interact with negatively charged sites on proteins and nucleic acids, leading to changes in their structure and function. This interaction can disrupt cellular processes and inhibit the growth of microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
Methacrylatoethyl trimethyl ammonium chloride: This compound is similar in structure and also used in the synthesis of polymers and other chemicals.
Trimethylammonium chloride: Another quaternary ammonium compound with similar properties and applications.
Uniqueness
(Methoxymethyl)trimethylammonium chloride is unique due to its methoxymethyl group, which provides distinct reactivity and applications compared to other quaternary ammonium compounds. This uniqueness makes it valuable in specific chemical reactions and industrial processes.
Propiedades
Número CAS |
6343-91-5 |
|---|---|
Fórmula molecular |
C5H14ClNO |
Peso molecular |
139.62 g/mol |
Nombre IUPAC |
methoxymethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)5-7-4;/h5H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
ODMCBOQBLGOAKC-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)COC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


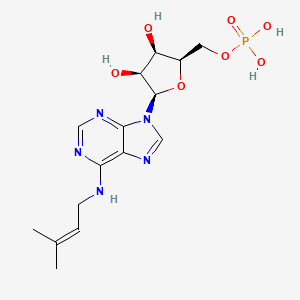
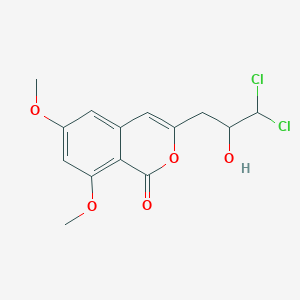
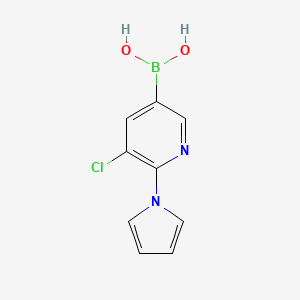
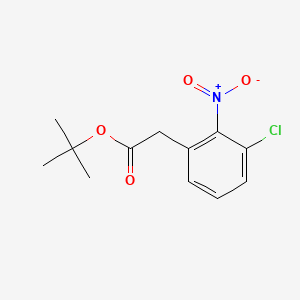
![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
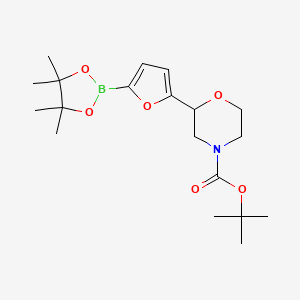
![N-[(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14082058.png)
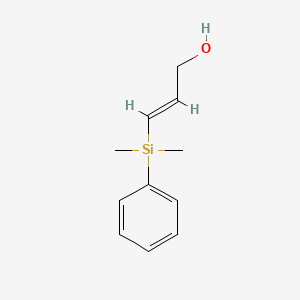

![2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid](/img/structure/B14082067.png)

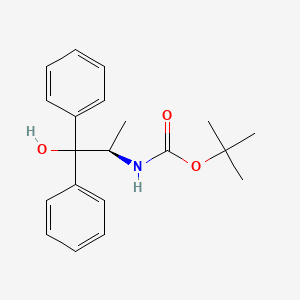
![tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate](/img/structure/B14082083.png)
